molecular formula C15H22N4O4 B597683 (S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid CAS No. 1313054-55-5

(S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid

Cat. No.: B597683
CAS No.: 1313054-55-5
M. Wt: 322.365
InChI Key: KTPKIMJAZDFELN-LBPRGKRZSA-N
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Description

The compound “(S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid” is a complex organic molecule. It contains a benzyloxy carbonyl group, an amino group, a guanidino group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyloxy carbonyl, amino, guanidino, and carboxylic acid groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in condensation reactions, the carboxylic acid group could undergo esterification, and the guanidino group could take part in a variety of reactions involving the transfer of its amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include exploring its reactivity under different conditions, investigating its potential uses in fields like medicine or materials science, and developing methods to synthesize it more efficiently .

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPKIMJAZDFELN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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